

4-Bromo-3-cyanopyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromo-3-cyanopyridine

Cat. No.: B125802

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CAS Number: 154237-70-4 Molecular Formula: $C_6H_3BrN_2$ Molecular Weight: 183.01 g/mol

This technical guide provides an in-depth overview of **4-Bromo-3-cyanopyridine**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. While specific data for this compound is limited in publicly accessible literature, this document compiles available information and provides expert insights based on the known reactivity and applications of its close chemical relatives.

Physicochemical Properties and Safety Data

4-Bromo-3-cyanopyridine is a solid at room temperature.^[1] Key physicochemical data are summarized in the table below. Information has been aggregated from supplier specifications and extrapolated from related compounds.

Property	Value	Source/Reference
IUPAC Name	4-Bromopyridine-3-carbonitrile	N/A
Synonyms	4-Bromonicotinonitrile	[1]
Appearance	Solid	[1]
Melting Point	118-123 °C	Supplier Data
Purity	≥95%	Supplier Data
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	Inferred from related compounds[2]

Safety Information: **4-Bromo-3-cyanopyridine** is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard Class	Hazard Statement	Precautionary Statement Codes
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed	P264, P270, P301+P310, P321, P405, P501
Skin Irritation (Category 2)	H315: Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	P280, P305+P351+P338, P310
Specific Target Organ Toxicity	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **4-Bromo-3-cyanopyridine** is not readily available in peer-reviewed literature, its synthesis can be conceptually derived from established

methods for preparing substituted pyridines. A plausible synthetic route would involve the bromination of 3-cyanopyridine.

The reactivity of **4-Bromo-3-cyanopyridine** is dictated by its two primary functional groups: the bromo substituent and the cyano group on the pyridine ring.

- **Bromo Group Reactivity:** The bromine atom at the 4-position is susceptible to displacement and is an excellent handle for cross-coupling reactions.
- **Cyano Group Reactivity:** The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions.

The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen influences the reactivity of the molecule, particularly in substitution reactions.

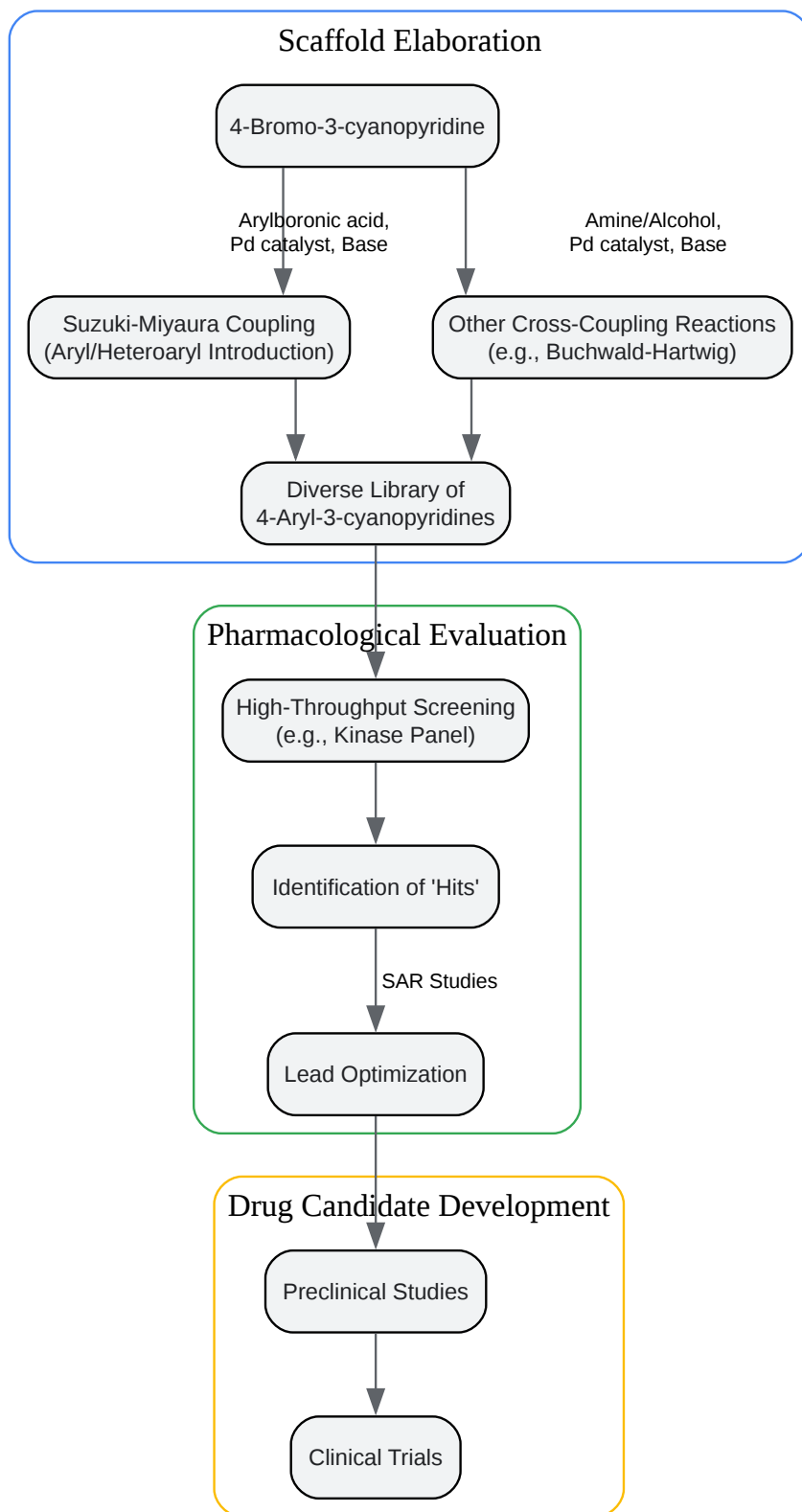
Applications in Drug Discovery and Medicinal Chemistry

The cyanopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.^[3] Derivatives of cyanopyridine have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.^[3]

Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for orienting substituents to interact with the ATP-binding site of the kinase. The **4-bromo-3-cyanopyridine** core is a valuable starting point for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions, which can be tailored to target specific kinases.

Inhibition of Signaling Pathways: Recent studies have highlighted the role of cyanopyridine derivatives as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 and Pim-1 kinase pathways.^[3] While not specific to **4-Bromo-3-cyanopyridine**, these findings suggest that derivatives of this compound could be rationally designed to target these pathways.

The general workflow for utilizing **4-Bromo-3-cyanopyridine** in a drug discovery program is outlined below.



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Drug discovery workflow using **4-Bromo-3-cyanopyridine**.

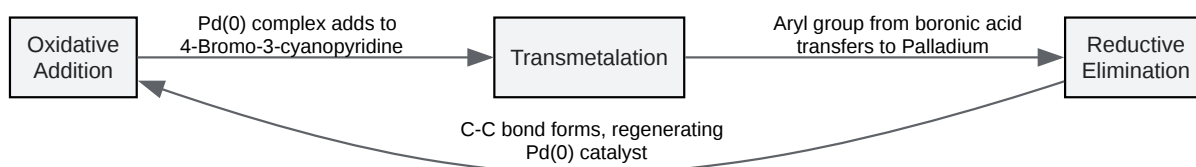
Experimental Protocols

Detailed experimental protocols for the use of **4-Bromo-3-cyanopyridine** are not widely published. However, the following represents a general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.

General Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** To an oven-dried reaction vessel, add **4-Bromo-3-cyanopyridine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 0.05-0.1 eq.), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq.).
- **Solvent Addition:** Add a degassed solvent (e.g., a mixture of dioxane and water, or DMF).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-cyanopyridine.

The logical flow of a typical Suzuki-Miyaura coupling is depicted in the following diagram.



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References

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